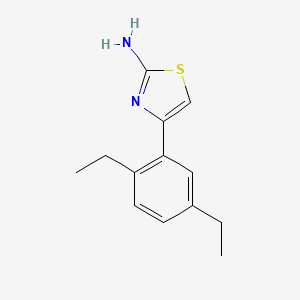

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-diethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9-5-6-10(4-2)11(7-9)12-8-16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVGORYGBJIUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Transformations of 4 2,5 Diethylphenyl 1,3 Thiazol 2 Amine Analogues

Functional Group Modifications on the Thiazole (B1198619) Ring and Phenyl Moiety

Modifications to the core structure of 4-phenyl-1,3-thiazol-2-amine analogues are primarily aimed at introducing new functionalities or altering existing ones to fine-tune the molecule's properties.

Oxidation Reactions and New Functional Group Introduction

Oxidation reactions provide a direct method for introducing new functional groups onto the thiazole scaffold. For instance, in analogues containing sulfide moieties, oxidation can convert these groups into sulfonyl groups. An example of such a transformation involves the oxidation of a methylthio-pyrimidine attached to an imidazo[2,1-b]thiazole core using oxone, which yields the corresponding sulfonyl compound mdpi.com. While the core is different, the principle of oxidizing a sulfur-containing substituent is applicable to analogues of 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine.

Furthermore, the thiazole ring itself, being an electron-rich system, can be susceptible to oxidative processes, although this can sometimes lead to ring opening. More commonly, functional groups on the phenyl ring can be oxidized. For example, if a methyl group were present on the phenyl ring of an analogue, it could be oxidized to a carboxylic acid, introducing a key functional group for further derivatization. Research on 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has highlighted its antioxidant potential, indicating the thiazole core's involvement in redox processes mdpi.com.

| Starting Material Analogue | Oxidizing Agent | Product Functional Group | Reference |

| Imidazo[2,1-b]thiazole with methylthio substituent | Oxone | Sulfonyl | mdpi.com |

| 4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | (In biological systems) | - (Acts as antioxidant) | mdpi.com |

Introduction of Diverse Substituents for Property Modulation

The introduction of various substituents onto the phenyl ring of 4-phenyl-1,3-thiazol-2-amine analogues is a key strategy for modulating their properties. The synthesis of these compounds often starts from a substituted acetophenone, which then reacts with thiourea (B124793) in the presence of a halogen like iodine to form the substituted 2-aminothiazole (B372263) ring researchgate.net. This method allows for a wide range of substituents on the phenyl group.

Studies have shown that the nature of the substituent on the phenyl ring significantly influences the molecule's activity. For example, in a series of 2,4-disubstituted thiazole derivatives, compounds with methyl (CH₃), nitro (NO₂), and hydroxyl (OH) groups on the 4-phenyl thiazole moiety exhibited good anti-inflammatory activity rasayanjournal.co.in. The synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines has been achieved, creating a library of compounds with varying electronic and steric properties nanobioletters.com. These modifications can alter factors such as lipophilicity, electronic density, and the ability to form hydrogen bonds, thereby influencing biological interactions.

Table of Substituent Effects on Analogues

| Substituent on Phenyl Ring | Starting Material | Method | Observed Property Modulation | Reference |

|---|---|---|---|---|

| Methyl (p-CH₃) | 4-Methylacetophenone | Hantzsch synthesis with thiourea | Good anti-inflammatory activity | rasayanjournal.co.in |

| Nitro (p-NO₂) | 4-Nitroacetophenone | Hantzsch synthesis with thiourea | Good anti-inflammatory activity | rasayanjournal.co.in |

| Hydroxyl (p-OH) | 4-Hydroxyacetophenone | Hantzsch synthesis with thiourea | Good anti-inflammatory activity | rasayanjournal.co.in |

Synthesis of Conjugated Systems and Hybrid Molecules

Building upon the this compound core, researchers have synthesized more complex molecules, such as Schiff bases and amide derivatives, to create conjugated systems and hybrid structures with potentially enhanced or novel properties.

Formation of Schiff Bases from Amine Derivatives

The primary amine group at the C2 position of the thiazole ring is a versatile handle for derivatization. A common and straightforward reaction is the condensation with aldehydes to form Schiff bases (imines). This reaction is typically carried out by reacting the 2-aminothiazole derivative with a substituted aldehyde in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid chemrevlett.comnih.gov.

The synthesis of Schiff bases from 4-phenyl-1,3-thiazol-2-amine and various aromatic aldehydes has been reported, leading to compounds with an extended π-conjugated system chemrevlett.comekb.eg. This extension of conjugation can significantly impact the electronic and photophysical properties of the molecule. For example, a series of seventeen Schiff bases of 4-(4-Substituted phenyl)-N-(4-substituted benzylidene)thiazole-2-amines were synthesized and evaluated for biological activity nih.gov.

Examples of Schiff Base Synthesis

| 2-Aminothiazole Analogue | Aldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amine | Various aromatic aldehydes | Ethanol, room temperature | N-benzylidene-4-phenylthiazol-2-amine | chemrevlett.com |

| 4-(o-Methoxyphenyl)-2-aminothiazole | o-Hydroxyaldehyde | Alcohol, microwave irradiation | N-(2-hydroxybenzylidene)thiazol-2-amine | chemrevlett.com |

Preparation of N,N-Disubstituted β-Amino Acid Derivatives

Further elaboration of the 2-amino group allows for the synthesis of more complex structures, including β-amino acid derivatives. A study demonstrated the synthesis of 3-{(4-aminophenyl)[4-(substituted-phenyl)-1,3-thiazol-2-yl]amino}propanoic acid. These compounds were prepared, and their biological activities were evaluated, showing that this class of derivatives holds potential for further development mdpi.com. The synthesis involves the reaction of a 2-aminothiazole derivative with a suitable precursor that introduces the propanoic acid chain, likely through a Michael addition or a related reaction. This derivatization adds a flexible, hydrophilic chain with a carboxylic acid group, which can significantly alter the solubility and binding properties of the parent molecule.

Synthesis of Acetamide and Other Amide Derivatives

Amide bond formation is a fundamental transformation in organic synthesis and has been widely applied to the 2-amino group of thiazole derivatives. Acetamide derivatives can be readily prepared by reacting the 2-aminothiazole with chloroacetyl chloride, often in the presence of a base like potassium carbonate ijpsr.comresearchgate.net. The resulting 2-chloro-N-(thiazol-2-yl)acetamide is a versatile intermediate that can be further reacted with various nucleophiles to generate a library of derivatives ijpsr.comnih.gov.

Beyond simple acetamides, a wide range of amide derivatives has been synthesized by coupling 2-aminothiazoles with various carboxylic acids or their activated forms (e.g., acyl chlorides). This approach has been used to synthesize N-acyl-4-phenylthiazole-2-amines, which have been investigated as enzyme inhibitors nih.gov. The synthesis of cinnamic acid amide scaffolds and N-(thiazolyl)oxamic acid derivatives also demonstrates the versatility of this reaction mdpi.comnih.gov. These modifications allow for the introduction of a vast array of chemical functionalities, enabling the systematic exploration of structure-activity relationships.

Summary of Amide Synthesis Reactions

| 2-Aminothiazole Analogue | Acylating Agent | Product Class | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-1,3-thiazole | Chloroacetyl chloride | 2-(2'-chloroacetyl)-amino-4-phenyl-1,3-thiazole | researchgate.net |

| 2-Aminothiazole | Chloroacetyl chloride | 2-chloro-N-(thiazol-2-yl)acetamide | ijpsr.com |

| 4,5-Substituted-2-aminothiazoles | Acid/Acyl chlorides | Amide compounds | mdpi.com |

Cycloaddition and Condensation Reactions for Scaffold Expansion

The 2-aminothiazole scaffold, as present in this compound and its analogues, serves as a versatile foundation for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the endocyclic nitrogen atom, the exocyclic amino group, and the C4-C5 double bond of the thiazole ring allows for various chemical transformations, including cycloaddition and condensation reactions. These reactions are pivotal for scaffold expansion, leading to the creation of bicyclic and polycyclic structures with diverse chemical properties.

One of the most common strategies for scaffold expansion involves the condensation of the exocyclic 2-amino group with bifunctional reagents. For instance, the reaction of 2-aminothiazole derivatives with acid anhydrides such as succinic anhydride or phthalic anhydride in acetic acid can lead to the formation of fused pyrimidine rings. semanticscholar.org Similarly, reactions with α-haloketones followed by cyclization are a hallmark of the Hantzsch synthesis, which can be adapted to build upon the existing thiazole core. derpharmachemica.com

Condensation reactions are not limited to the amino group. The entire 2-aminothiazole unit can participate in multi-component reactions to yield fused systems. For example, the reaction of 2-aminothiazole, an aldehyde, and thioglycolic acid can produce thiazolo[3,2-a]pyrimidinone derivatives. Furthermore, the synthesis of thiazolo[5,4-d]thiazoles can be achieved through the condensation of dithiooxamide with aromatic aldehydes, demonstrating the formation of a fused bicyclic system. mdpi.com

Cycloaddition reactions offer another powerful route for scaffold expansion. The thiazole ring system can participate in hetero-Diels-Alder reactions, although this is less common for simple 2-aminothiazoles and often requires activation. More frequently, substituents on the thiazole ring are modified to act as dienes or dienophiles. For example, 5-alkenyl-substituted thiazoles can undergo [4+2] cycloaddition reactions. semanticscholar.org These reactions allow for the construction of structurally complex molecules with high selectivity, leading to polycondensed systems like thiopyranothiazoles. semanticscholar.org

The following tables summarize selected research findings on the expansion of the 2-aminothiazole scaffold through condensation and cycloaddition reactions.

Table 1: Scaffold Expansion of 2-Aminothiazole Analogues via Condensation Reactions

| Starting Thiazole Analogue | Reagent(s) | Reaction Conditions | Resulting Fused System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-arylthiazole | Succinic Anhydride | Acetic Acid | Thiazolo[3,2-a]pyrimidine derivative | Not Specified | semanticscholar.org |

| 2-Amino-4-arylthiazole | Phthalic Anhydride | Acetic Acid | Thiazolo[3,2-a]pyrimidine derivative | Not Specified | semanticscholar.org |

| 2-Amino-4-arylthiazole | Dichloromaleic Anhydride | Acetic Acid | Thiazolo[3,2-a]pyrimidine derivative | Not Specified | semanticscholar.org |

| 2-Amino-4-methylthiazole | 2-(2-Benzylidenehydrazinyl)-4-methylthiazole | Three-component reaction | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole | Not Specified | nih.gov |

| Substituted Thiourea | 2-Bromo-(3-trifluromethyl) phenyl ethanone | Ethanol, reflux | 2-Amino-4-(3-trifluoromethylphenyl)thiazole | Good | derpharmachemica.com |

| Dithiooxamide | Aromatic Aldehydes | L-proline:ethylene glycol (1:50), Na2S2O5, 130 °C | Thiazolo[5,4-d]thiazole | 20-75 | mdpi.com |

Table 2: Scaffold Expansion of Thiazole Analogues via Cycloaddition Reactions

| Starting Thiazole Analogue | Reagent(s) | Reaction Conditions | Resulting Fused System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Ethoxymethylidene-4-thiazolidinethione | 1,4-Naphthoquinone | Boiling acetic acid | Tetracyclic thiopyrano[2,3-d]thiazole | Not Specified | semanticscholar.org |

| 5-Ethoxymethylidene-4-thiazolidinethione | Trimethyl 1-propene-1,2,3-tricarboxylate | Not Specified | Thiopyrano[2,3-d]thiazole | Not Specified | semanticscholar.org |

| Cyclopropane-1,1-dicarbonitrile | Mercaptoacetaldehyde | Phase-Transfer Catalysis (TBABr, K2CO3, Toluene) | Thiazolyl-substituted cyclopropane | Not Specified | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 4 2,5 Diethylphenyl 1,3 Thiazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum provides a map of all the unique proton environments within a molecule. For the parent analogue, 4-phenyl-1,3-thiazol-2-amine, the spectrum is characterized by signals for the amino group protons, a singlet for the thiazole (B1198619) ring proton, and multiplets for the phenyl ring protons.

For 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine, the spectrum would be more complex. The key signals expected are:

Amino (-NH₂) protons: A broad singlet, typically in the range of 5.0-7.0 ppm, which can vary based on solvent and concentration.

Thiazole (C5-H) proton: A sharp singlet, expected around 6.5-7.5 ppm. researchgate.net

Aromatic protons (phenyl ring): The three protons on the diethyl-substituted phenyl ring would appear as a set of multiplets between 7.0 and 7.8 ppm.

Ethyl group protons (-CH₂-CH₃): Two distinct sets of signals would confirm the diethyl substitution. Two quartet signals for the methylene (-CH₂) protons coupled to the adjacent methyl groups, and two triplet signals for the terminal methyl (-CH₃) protons coupled to the adjacent methylene groups. These aliphatic protons would appear in the upfield region of the spectrum, typically between 1.2-2.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.2-1.4 | Triplet (t) |

| -CH₂- (ethyl) | ~2.6-2.8 | Quartet (q) |

| -NH₂ | ~5.0-7.0 | Broad Singlet (br s) |

| C5-H (thiazole) | ~6.8-7.2 | Singlet (s) |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. In the case of 4-phenyl-1,3-thiazol-2-amine, the spectrum shows signals for the five distinct carbons of the phenyl ring and the three carbons of the aminothiazole ring. asianpubs.org For this compound, additional signals corresponding to the ethyl groups are expected.

The key carbon signals are assigned as follows:

Thiazole Ring Carbons: The C2 carbon bearing the amino group is the most deshielded, appearing around 168-170 ppm. asianpubs.org The C4 and C5 carbons appear in the aromatic region, typically around 150 ppm and 102 ppm, respectively. asianpubs.org

Phenyl Ring Carbons: The six carbons of the diethylphenyl ring would produce distinct signals in the 125-145 ppm range. The carbons directly attached to the ethyl groups (C2' and C5') and the carbon attached to the thiazole ring (C1') would have characteristic chemical shifts.

Ethyl Group Carbons: The aliphatic carbons of the two ethyl groups would appear in the upfield region, with the -CH₂ carbons around 25-30 ppm and the -CH₃ carbons around 15 ppm.

Table 2: ¹³C NMR Data for 4-phenyl-1,3-thiazol-2-amine and Predicted Shifts for the Diethyl Analogue

| Carbon Atom | Chemical Shift (δ, ppm) in 4-phenyl-1,3-thiazol-2-amine asianpubs.org | Predicted Chemical Shift (δ, ppm) in this compound |

|---|---|---|

| C2 (Thiazole) | 168.8 | ~169 |

| C4 (Thiazole) | 150.2 | ~150 |

| C5 (Thiazole) | 101.9 | ~102-105 |

| C1' (Phenyl) | 135.1 | ~135 |

| C2', C6' (Phenyl) | 127.5 | ~126-144 (multiple signals) |

| C3', C5' (Phenyl) | 128.8 | ~126-144 (multiple signals) |

| C4' (Phenyl) | 125.8 | ~126-144 (multiple signals) |

| -CH₂- (Ethyl) | N/A | ~25-30 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.ptscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would show clear cross-peaks between the methylene (-CH₂) and methyl (-CH₃) protons of each ethyl group, confirming their connectivity. It would also help delineate the coupling relationships between the protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aliphatic proton signals to their respective -CH₂- and -CH₃ carbon signals.

Chemical Shift Assignments and Spectral Interpretation

The interpretation of NMR spectra involves assigning each signal to a specific atom within the molecule. For this compound, the downfield region of the ¹H and ¹³C spectra is dominated by the aromatic thiazole and phenyl rings, while the upfield region is defined by the aliphatic ethyl groups. The singlet for the C5-H proton is a characteristic feature of the 4-substituted-thiazole ring. mdpi.com The presence of two distinct sets of triplets and quartets in the ¹H NMR spectrum, along with four unique aliphatic carbon signals in the ¹³C NMR spectrum, would provide definitive evidence for the 2,5-diethylphenyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Molecular Weight Determination and Identity Confirmation

The molecular formula for this compound is C₁₃H₁₆N₂S. Its calculated molecular weight is approximately 232.35 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232. The presence of this peak confirms the molecular weight and, by extension, the molecular formula of the compound.

The parent analogue, 4-phenyl-1,3-thiazol-2-amine (C₉H₈N₂S), has a molecular weight of 176.24 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 176. nih.govnist.govsigmaaldrich.com The fragmentation pattern of the diethyl analogue would likely involve the loss of methyl (•CH₃, mass = 15) or ethyl (•C₂H₅, mass = 29) radicals from the parent ion, leading to fragment ions at m/z 217 (M-15) and m/z 203 (M-29).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 232 | Molecular Ion |

| [M-15]⁺ | 217 | Loss of a methyl radical (•CH₃) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenyl-1,3-thiazol-2-amine |

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. For 4-aryl-2-aminothiazole derivatives, the fragmentation is highly characteristic and provides significant structural information.

Studies on close analogues, such as 4-(4-aminophenyl)-2-aminothiazole, reveal a distinct fragmentation pathway under electron impact. nih.gov A primary and prominent fragmentation event is the 1,2-cleavage of the thiazole ring. nih.gov This cleavage leads to the formation of a stable, resonance-delocalized aryl thiirene cation. For this compound, this would result in a (2,5-diethylphenyl)thiirene ion. Subsequent fragmentation of this ion can provide further structural details of the aryl substituent. nih.gov

Another key fragmentation process involves the loss of small, stable neutral molecules or radicals from the molecular ion or subsequent fragment ions. Common losses include HCN, H•, and fragments from the alkyl substituents on the phenyl ring. For the title compound, the fragmentation pattern is expected to be influenced by the diethylphenyl moiety. Typical fragmentation of alkylbenzenes involves benzylic cleavage, leading to the loss of a methyl radical (CH₃•) to form a stable ethyltropylium-like ion, or the loss of an ethyl radical (C₂H₅•).

Based on the analysis of related 4-phenyl-2-aminothiazoles, the following table summarizes the expected key fragmentation pathways and the corresponding m/z values for this compound (Molecular Weight: 232.35 g/mol ). nih.govnih.govnist.gov

| Proposed Fragment Ion | m/z (expected) | Fragmentation Pathway |

|---|---|---|

| [M]⁺• (Molecular Ion) | 232 | - |

| [M - H]⁺ | 231 | Loss of a hydrogen radical |

| [M - CH₃]⁺ | 217 | Benzylic cleavage, loss of a methyl radical from an ethyl group |

| [M - C₂H₅]⁺ | 203 | Loss of an ethyl radical |

| [(2,5-diethylphenyl)thiirene]⁺• | 162 | 1,2-cleavage of the thiazole ring |

| [C₇H₇]⁺ (Tropylium ion) | 91 | Fragmentation of the diethylphenyl moiety |

Vibrational Spectroscopy: FT-IR and FT-Raman

The vibrational spectra of this compound are characterized by distinct bands corresponding to the vibrations of the 2-aminothiazole (B372263) core and the substituted phenyl ring. Analysis of analogues like 2-amino-4-methylthiazole and various 4-arylthiazoles helps in the assignment of these bands. semanticscholar.orgmdpi.com

The high-frequency region of the FT-IR spectrum is dominated by N-H and C-H stretching vibrations. The primary amino group (-NH₂) typically shows two bands: an asymmetric stretching vibration and a symmetric stretching vibration, usually in the range of 3450-3250 cm⁻¹. nanobioletters.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups are observed just below 3000 cm⁻¹. researchgate.net

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. The C=N stretching vibration of the thiazole ring is a strong band typically found around 1610-1570 cm⁻¹. researchgate.netnih.gov The N-H bending (scissoring) vibration of the amino group is also prominent in this region, often near 1620 cm⁻¹. Aromatic C=C stretching vibrations from the diethylphenyl ring appear as a series of bands between 1600 and 1450 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, is usually weaker and found at lower wavenumbers, typically in the 700-600 cm⁻¹ range. researchgate.net

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric "ring breathing" mode of the phenyl ring is particularly intense in the Raman spectrum.

FT-IR spectroscopy serves as a definitive method for confirming the presence of key functional groups in the this compound molecule. The presence of a primary amino group is unequivocally confirmed by the characteristic doublet in the 3450-3250 cm⁻¹ region and the N-H bending mode around 1620 cm⁻¹. nanobioletters.comnih.gov The aromatic nature of the diethylphenyl substituent is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ range. mdpi.com The thiazole heterocycle is identified by its characteristic C=N and C-S stretching vibrations. nih.gov

The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3450 - 3250 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3100 - 3000 | Diethylphenyl Ring |

| Aliphatic C-H Stretching | 3000 - 2850 | Ethyl Groups (-CH₂CH₃) |

| N-H Bending | 1650 - 1580 | Primary Amine (-NH₂) |

| C=N Stretching | 1610 - 1570 | Thiazole Ring |

| Aromatic C=C Stretching | 1600 - 1450 | Diethylphenyl Ring |

| C-N Stretching | 1350 - 1250 | Amino Group & Thiazole Ring |

| C-S Stretching | 700 - 600 | Thiazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com

The extensive conjugation involving the phenyl ring, the thiazole ring, and the lone pair of electrons on the amino group gives rise to strong π → π* transitions. These are typically observed as intense absorption bands in the UV region. For analogous 4-aryl-2-aminothiazoles, the main absorption maximum (λmax) is often found in the range of 270-320 nm. researchgate.netresearchgate.net The exact position of this band is influenced by the substitution on the phenyl ring. The electron-donating diethyl groups on the phenyl ring are expected to cause a slight bathochromic (red) shift compared to the unsubstituted 4-phenyl-2-aminothiazole.

In addition to the strong π → π* bands, weaker n → π* transitions are also possible. These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These bands are typically much lower in intensity and may be observed as a shoulder on the main absorption peak or be obscured by it. mdpi.com The solvent can also influence the position of the absorption maxima, with polar solvents often causing shifts in the n → π* transitions.

X-ray Diffraction (XRD) Studies

Studies on such analogues show that the thiazole ring is essentially planar. nih.gov The dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring is a key structural parameter. Steric hindrance from the ortho-substituent on the phenyl ring (in this case, an ethyl group) is expected to cause a significant twist, forcing the two rings out of coplanarity. This twisting affects the degree of π-conjugation between the two ring systems.

In the solid state, intermolecular hydrogen bonding is expected to play a crucial role in the crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or extended networks, which stabilize the crystal lattice. nih.gov X-ray diffraction studies on an analogue, 4-(o-chlorophenyl)-2-aminothiazole, have indicated a triclinic crystal system. nih.gov

Single Crystal X-ray Structure Determination

This detailed structural information is foundational for understanding the molecule's physical and chemical properties and for rational drug design.

Table 1: Crystallographic Data for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one

| Parameter | Value |

|---|---|

| Chemical formula | C₆H₈N₂OS |

| Formula weight | 156.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.6435 (3) |

| b (Å) | 12.3582 (5) |

| c (Å) | 7.9622 (3) |

| β (°) | 107.019 (2) |

| Volume (ų) | 719.34 (5) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of 2-aminothiazole derivatives is largely governed by a network of hydrogen bonds and other non-covalent interactions. In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, molecules form dimeric structures through N—H⋯N hydrogen bonds, creating characteristic R²₂(8) ring motifs. nih.gov This dimerization is a common feature in the crystal packing of 2-aminothiazole derivatives. uq.edu.aunih.govresearchgate.netqut.edu.au

Hirshfeld Surface Analysis for Molecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govnih.gov

The key interactions and their percentage contributions to the total Hirshfeld surface are summarized below.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 37.6% nih.gov |

| O⋯H/H⋯O | 16.8% nih.gov |

| S⋯H/H⋯S | 15.4% nih.gov |

| N⋯H/H⋯N | 13.0% nih.gov |

| C⋯H/H⋯C | 7.6% nih.gov |

Other contacts, such as S⋯C, C⋯O, C⋯C, N⋯C, S⋯O, S⋯N, and O⋯N, make smaller contributions to the crystal packing. nih.gov The red-colored depressions on the d_norm surface map highlight the most significant hydrogen bonding interactions, providing a clear visualization of the forces that stabilize the crystal lattice. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netepu.edu.iq For thiazole derivatives, DFT calculations, often employing the B3LYP/6-311G(d,p) basis set, are utilized to determine the most stable conformation of the molecule, known as geometry optimization. researchgate.netepu.edu.iqtaylorfrancis.com This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and potential interactions. The optimized geometry corresponds to the minimum energy state on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.76 |

| Bond Length (Å) | C=N | 1.32 |

| Bond Length (Å) | C-C (thiazole ring) | 1.38 |

| Bond Angle (°) | C-S-C | 89.5 |

| Bond Angle (°) | S-C=N | 115.2 |

| Bond Angle (°) | C-N-C | 109.8 |

Note: The data in this table is representative of typical thiazole derivatives and is intended for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netatlantis-press.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For various thiazole derivatives, these energy gaps have been calculated to understand their electronic behavior and potential for charge transfer. nih.gov

Table 2: HOMO-LUMO Energies and Energy Gaps for Selected Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-4-(p-tolyl)thiazole | -5.54 | -0.89 | 4.65 |

| 2-methoxy-1,3-thiazole | -6.27 | -0.55 | 5.72 |

| thiazole-4-carboxaldehyde | -7.44 | -2.11 | 5.33 |

Note: Data is illustrative and sourced from studies on related thiazole derivatives. researchgate.netatlantis-press.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy associated with electron delocalization. researchgate.net In thiazole derivatives, NBO analysis can reveal the extent of electron sharing between the thiazole ring and its substituents, providing insight into the molecule's electronic stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored areas represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For thiazole derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding.

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These descriptors, including chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S), provide a quantitative measure of a molecule's reactivity and stability. researchgate.netatlantis-press.com For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a larger hardness value indicates lower reactivity. These parameters are instrumental in comparing the reactivity of different thiazole derivatives. researchgate.net

Table 3: Global Reactivity Descriptors for a Representative Thiazole Derivative

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.215 |

| Electronegativity (χ) | -μ | 3.215 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Global Softness (S) | 1 / (2η) | 0.215 |

Note: The values in this table are calculated using the representative HOMO and LUMO energies from Table 2 and are for illustrative purposes.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational frequencies with experimental data, it is possible to assign specific vibrational modes to the observed spectral bands. researchgate.net This analysis is crucial for confirming the molecular structure and understanding the bonding characteristics of thiazole derivatives. DFT calculations have been shown to provide theoretical vibrational spectra that are in good agreement with experimental results. researchgate.net

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Thiazole Derivative

| Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H stretch (amine) | 3432 | 3407 |

| C-H stretch (aliphatic) | 2983 | 2985 |

| C=N stretch (thiazole) | 1600-1590 | 1600-1590 |

| C-S stretch (thiazole) | 690-655 | 690-655 |

Note: Data is compiled from studies on related compounds and serves as a representative example. researchgate.netmaterialsciencejournal.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For thiazole derivatives, these studies are crucial for predicting how they interact with biological targets, a key step in designing new drugs.

In silico methods are fundamental to rational drug design, allowing for the screening of large virtual libraries of compounds against specific biological targets. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening. For thiazole derivatives, a structure-based virtual screening can be employed to identify potential inhibitors for specific proteins, such as the LasR receptor in P. aeruginosa. nih.gov This process involves docking a library of thiazole compounds into the active site of the target protein to predict their binding modes and affinities, thereby identifying promising candidates for further development. nih.gov The use of extensive databases like the ZINC database facilitates the screening of novel thiazole derivatives for various therapeutic purposes, including anti-quorum sensing and antibacterial applications. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used to understand the binding affinity and interaction patterns of thiazole derivatives with their biological targets. For instance, docking studies on thiazole-chalcone hybrids have been performed to evaluate their potential as inhibitors of DNA gyrase B, a crucial enzyme in bacteria. nih.gov

These studies reveal critical interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the protein. plos.org The binding energy, often calculated as a docking score, provides a quantitative measure of the binding affinity. Lower binding energies typically indicate a more stable and potent ligand-receptor complex. For example, docking studies of pyrazolyl-thiazole derivatives against bacterial and fungal targets have highlighted their potential as dual-action antimicrobial agents based on their favorable binding affinities. rsc.org

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Thiazole Derivative A | DNA Gyrase B | -8.5 | Asp73, Asn46 | Hydrogen Bond |

| Thiazole Derivative B | DNA Gyrase B | -7.9 | Arg76, Gly77 | Hydrogen Bond, Hydrophobic |

| Thiazole Derivative C | COX-2 | -9.2 | Tyr385, Arg513 | Hydrogen Bond, π-π Stacking |

| This compound (Hypothetical) | LasR | -7.5 | Trp60, Ser129 | Hydrogen Bond, Hydrophobic |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. plos.orgresearchgate.net MD simulations provide a dynamic view of the complex, confirming the stability of the binding pose identified through docking. plos.org Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds maintained throughout the simulation. nih.gov A stable complex will typically show low RMSD values for the ligand and protein backbone, indicating minimal conformational changes. nih.gov These simulations validate the docking results and provide deeper insights into the structural and functional stability of the compound-receptor interaction, confirming the potential of a molecule to act as an effective inhibitor. plos.org

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its efficacy.

Computational methods play a vital role in elucidating SAR by predicting how different substituents on a core scaffold, such as the thiazole ring, affect biological activity. rsc.org For pyrazolyl-thiazole derivatives, SAR analysis has shown that the presence of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on the phenyl ring significantly influences their antimicrobial potency. rsc.org Compounds featuring these substituents have demonstrated enhanced activity against various bacterial strains. rsc.org

Density Functional Theory (DFT) is another powerful computational tool used to study the electronic properties of molecules. DFT calculations can reveal how substituents alter the electronic structure and frontier molecular orbitals (HOMO and LUMO) of thiazole derivatives, which in turn affects their reactivity and biological activity. nih.gov For instance, introducing electron-donating or electron-withdrawing groups can shift absorption and emission peaks, a property relevant for optoelectronic applications. nih.gov

| Substituent (R) | Electronic Effect | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| -NO2 (nitro) | Strongly Electron-Withdrawing | Significantly Enhanced | rsc.org |

| -Cl (chloro) | Electron-Withdrawing | Enhanced | rsc.org |

| -Br (bromo) | Electron-Withdrawing | Enhanced | rsc.org |

| -F (fluoro) | Electron-Withdrawing | Enhanced | rsc.org |

| -CH3 (methyl) | Electron-Donating | Moderate | mdpi.com |

The biological interactions of thiazole derivatives are governed by a combination of steric and electronic factors. rsc.org Steric properties relate to the size and shape of the substituents, which can influence how well the ligand fits into the binding pocket of a receptor. Bulky substituents may cause steric hindrance, preventing optimal binding.

Electronic factors, such as the distribution of charge and the ability to form hydrogen bonds, are equally critical. nih.gov The stability of a ligand-protein complex is often dependent on hydrogen bonding and hydrophobic interactions. nih.gov Computational analyses can quantify these effects, helping to explain the observed biological activities. For example, the SAR analysis of certain thiazole derivatives revealed that their antimicrobial and antioxidant activities are directly linked to the electronic and steric properties introduced by various substituents on the phenyl ring. rsc.org By understanding these influences, medicinal chemists can rationally design new derivatives with improved efficacy and selectivity. nih.gov

Advanced Analytical Methodologies for 4 2,5 Diethylphenyl 1,3 Thiazol 2 Amine Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine, enabling the separation of the target compound from starting materials, intermediates, and byproducts. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be the real-time monitoring of a reaction or the final assessment of product purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and effective method for monitoring the progress of chemical reactions, such as the Hantzsch synthesis commonly used for 2-aminothiazole (B372263) derivatives. derpharmachemica.comnih.gov In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of reactants and the formation of the product over time. nih.govrsc.orguniversalprint.orgexcli.de

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). rsc.org A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a solvent system. As the solvent moves up the plate via capillary action, compounds separate based on their polarity. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. researchgate.net

For aromatic amines like this compound, a common choice for the stationary phase is silica gel. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). sciencemadness.org The ratio of these solvents is optimized to achieve clear separation between the spots corresponding to the starting materials and the desired product. researchgate.net Visualization of the separated spots is often achieved under ultraviolet (UV) light or by using chemical staining agents. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or Iodine chamber |

| Application | Qualitative monitoring of the disappearance of starting material and appearance of the product spot. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For this compound, HPLC is the method of choice for determining the purity of the final synthesized product with high precision and accuracy. researchgate.net

Reversed-phase (RP) HPLC is the most common mode used for analyzing moderately polar compounds like 2-aminothiazole derivatives. sielc.comsielc.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol (B129727). sielc.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column, leading to longer retention times.

For the purity assessment of this compound, a C18 column is typically employed. A gradient or isocratic elution with a mobile phase of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to improve peak shape, is used. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Gradient elution (e.g., starting with 30% B, increasing to 95% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Application | Quantitative determination of compound purity and identification of impurities. |

Hyphenated Techniques for Enhanced Detection

To achieve higher sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation and trace-level analysis.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) for Detectability

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is a highly sensitive and selective analytical method used for the definitive identification and quantification of compounds, even in complex matrices. nih.govacs.org This technique is particularly useful for the analysis of heterocyclic amines. jfda-online.comchromatographyonline.com

The process begins with the separation of the sample components using an HPLC system, similar to the one described for purity assessment. The eluent from the HPLC column is then introduced into the electrospray ionization (ESI) source of the mass spectrometer. wikipedia.org ESI is a soft ionization technique that generates intact molecular ions (or pseudomolecular ions, such as [M+H]+) from the analyte molecules in solution, making it ideal for analyzing molecules that might otherwise fragment under harsher ionization methods. wikipedia.orgcolostate.edu

These ions are then guided into the mass analyzer. In a tandem mass spectrometer (MS/MS), ions of a specific mass-to-charge ratio (the precursor ion, corresponding to the [M+H]+ of this compound) are selected and then fragmented by collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern for the compound, offering exceptional specificity and significantly reducing background noise. acs.org This allows for extremely low limits of detection, making LC/ESI-MS/MS a powerful tool for trace analysis and structural confirmation. nih.govnih.govnih.gov

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC with C18 column |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion | [M+H]+ for this compound |

| Application | Structural confirmation and trace-level quantification. |

Q & A

Q. What are the established synthetic routes for 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or phenacyl bromides under reflux in polar solvents like ethanol or acetonitrile. Key steps include:

- Cyclization : Reaction of 1-(2,5-diethylphenyl)thiourea with phenacyl bromide derivatives to form the thiazole core.

- Purification : Recrystallization from ethanol or acetonitrile to isolate the product.

Critical parameters include temperature control (70–90°C), solvent polarity, and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, the NH group at C2 of the thiazole ring appears as a singlet at δ 5.8–6.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) .

Q. What biological activities are associated with this compound in preliminary studies?

Thiazole derivatives exhibit:

- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) and Candida albicans .

- Anticancer Potential : Apoptosis induction in cancer cell lines via ROS generation (IC: 20–50 µM) .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial efficacy of this compound derivatives be resolved?

Discrepancies often arise from:

- Structural Variations : Substitutions at the phenyl or thiazole ring alter lipophilicity and target binding.

- Assay Conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and culture media pH.

Methodological Recommendations :- Standardize testing using CLSI guidelines.

- Perform SAR studies to isolate critical functional groups .

Q. What computational strategies are effective for optimizing the drug-likeness of this compound?

- Molecular Docking : Predict binding affinity to targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II.

- ADMET Prediction : Use tools like SwissADME to assess logP (optimal: 2–3), solubility, and CYP450 interactions.

- QSAR Modeling : Correlate substituent electronegativity with bioactivity .

Q. How can reaction yields be improved during scale-up synthesis of this compound?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) and improves yield by 15–20% .

- Flow Chemistry : Continuous reactors minimize side reactions and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.